molecular formula C15H18O3 B3023902 Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898759-76-7

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B3023902
CAS No.: 898759-76-7
M. Wt: 246.3 g/mol
InChI Key: MGEMTLRMGOSEAK-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the molecular formula C15H18O3 It is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopentanone with 3-(1,3-dioxolan-2-YL)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

  • Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl methanol
  • Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl acetate
  • Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl bromide

Comparison: Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is unique due to its ketone functional group, which imparts distinct reactivity compared to its alcohol, acetate, and bromide analogs. The ketone group allows for specific reactions such as nucleophilic addition and reduction, which are not possible with the other functional groups .

Properties

IUPAC Name

cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEMTLRMGOSEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645092
Record name Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-76-7
Record name Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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